molecular formula C16H9F5N2O2 B5086717 N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No. B5086717
M. Wt: 356.25 g/mol
InChI Key: ZSAWJCUUUXVZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PFBOP and is used in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.

Scientific Research Applications

PFBOP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. PFBOP has also been studied for its potential use as a fluorescent probe in biochemistry and neuroscience. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and function in cells.

Mechanism of Action

The mechanism of action of PFBOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. PFBOP has been shown to selectively bind to certain proteins, including tubulin and histone deacetylases, which are involved in cell division and gene expression, respectively. By inhibiting these proteins, PFBOP can affect various cellular processes.
Biochemical and Physiological Effects:
PFBOP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. PFBOP has also been shown to affect gene expression and alter the epigenetic landscape of cells. In addition, PFBOP has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of PFBOP is its selectivity for certain proteins, which allows for specific targeting and visualization in cells. PFBOP is also relatively easy to synthesize and can be produced in high yields. However, one limitation of PFBOP is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of PFBOP is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on PFBOP. One area of interest is the development of PFBOP derivatives with improved selectivity and efficacy. Another area of interest is the use of PFBOP as a tool for studying protein localization and function in cells. In addition, PFBOP has potential applications in the development of new cancer therapies and neuroprotective agents. Further research is needed to fully understand the mechanisms of action and potential applications of PFBOP.

Synthesis Methods

The synthesis of PFBOP involves the reaction of pentafluorobenzoyl chloride with 2-aminobenzoxazole in the presence of a base. The resulting compound is then subjected to a reaction with propanoyl chloride to yield N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide. This method has been optimized to produce high yields of pure PFBOP.

properties

IUPAC Name

N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5N2O2/c1-2-9(24)22-6-3-4-8-7(5-6)23-16(25-8)10-11(17)13(19)15(21)14(20)12(10)18/h3-5H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWJCUUUXVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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